N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine
Description
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
3-pyridin-2-yloxy-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C13H16N2OS/c1-2-7-15-13(4-1)16-8-3-6-14-10-12-5-9-17-11-12/h1-2,4-5,7,9,11,14H,3,6,8,10H2 |
InChI Key |
HIQFLPRCTVHJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(PYRIDIN-2-YLOXY)PROPYLAMINE typically involves the following steps:
Formation of the Pyridin-2-yloxy Propyl Intermediate: This can be achieved by reacting 2-hydroxypyridine with 3-bromopropanol in the presence of a base such as potassium carbonate.
Formation of the Thiophen-3-ylmethyl Intermediate: This involves the reaction of thiophene-3-carbaldehyde with a suitable reducing agent like sodium borohydride to form thiophen-3-ylmethanol.
Coupling Reaction: The final step involves coupling the pyridin-2-yloxy propyl intermediate with thiophen-3-ylmethanol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the pyridine ring.
Substitution: Substituted derivatives at the pyridine ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with heterocyclic structures.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal strains.
Medicine:
Drug Development: The compound is being explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(PYRIDIN-2-YLOXY)PROPYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and thiophene rings allow the compound to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common pathways include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural Motifs and Substituent Effects
Pyridinyloxy vs. Aryloxy Groups
- N-{4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine (): This compound includes a chloro-pyridinylmethoxy group and a methoxybenzyl substituent. The electron-withdrawing chlorine enhances electrophilicity, whereas the target compound’s unsubstituted pyridinyloxy group may exhibit stronger π-π interactions due to reduced steric hindrance .
- N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine (): The phenoxy group here is less aromatic than pyridinyloxy, reducing π-π interaction potency compared to the target compound .
Thienylmethyl vs. Benzyl/Imidazolyl Groups
- In contrast, the thienylmethyl group in the target compound offers sulfur-mediated lipophilicity and weaker hydrogen-bonding capacity .
Electronic and Physicochemical Properties
*DCM: Dichloromethane.
π-π Interactions and Aromaticity
- NP2 () : With six additional π-electrons, NP2 exhibits enhanced DNA base stacking. The target compound’s pyridine and thiophene rings may offer moderate π-π interactions, though weaker than naphthalimides .
- N-(2-Chloro-6-fluorobenzyl)... () : The benzyl group’s π-system is less conjugated than pyridine, suggesting the target compound has superior stacking capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
